molecular formula C13H8N2 B3065200 2-Naphthalenemalononitrile CAS No. 32122-61-5

2-Naphthalenemalononitrile

Cat. No.: B3065200
CAS No.: 32122-61-5
M. Wt: 192.22 g/mol
InChI Key: KDEVAEKYSOZTIM-UHFFFAOYSA-N
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Description

2-Naphthalenemalononitrile is an organic compound with the molecular formula C13H8N2. It is a nitrogen-containing compound widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenemalononitrile can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction, where benzaldehyde reacts with malononitrile in the presence of a base such as piperidine. This reaction typically occurs in ethanol as a solvent and at moderate temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of solid catalysts like Ti-Al-Mg hydrotalcite can enhance the efficiency and selectivity of the reaction, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenemalononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into primary amines using reagents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a widely used reducing agent.

    Substitution: Various bases and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products can include carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines are the major products.

    Substitution: Substituted naphthalene derivatives are commonly formed.

Scientific Research Applications

2-Naphthalenemalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: This compound is utilized in the development of fluorescent dyes and probes for biological imaging.

    Industry: this compound is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Naphthalenemalononitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position, used in the synthesis of heterocyclic compounds.

    1,8-Naphthalimide: A fluorescent dye with applications in biological imaging and as a labeling reagent.

    Naphthalene diimides: Compounds with high electron affinity and stability, used in organic electronics and photovoltaic devices.

Uniqueness: 2-Naphthalenemalononitrile is unique due to its combination of a naphthalene ring and a malononitrile group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-naphthalen-2-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-13(9-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVAEKYSOZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536158
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-61-5
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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